N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine
Description
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3/c1-2-6-11(7-3-1)15-10-14-16-12-8-4-5-9-13(12)17-14/h1-9,15H,10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICPDSJTBAXDLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC2=NC3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60316558 | |
| Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5805-59-4 | |
| Record name | N-(1H-Benzimidazol-2-ylmethyl)aniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5805-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 304579 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005805594 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC304579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60316558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine typically involves the condensation of o-phenylenediamine with benzaldehyde, followed by a cyclization reaction to form the benzimidazole ringCommon reagents used in these reactions include formic acid, trimethyl orthoformate, and various catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamine group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, ranging from room temperature to elevated temperatures, depending on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, which can have different functional groups attached to the benzimidazole ring or the phenylamine group. These derivatives can exhibit different chemical and physical properties, making them useful for various applications .
Scientific Research Applications
Chemical Properties and Reactions
N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine undergoes several chemical reactions that enhance its utility:
- Oxidation : Can be oxidized to form various benzimidazole derivatives using reagents like hydrogen peroxide or potassium permanganate.
- Reduction : Reduction reactions with agents such as sodium borohydride yield different derivatives.
- Substitution : The phenylamine group can be substituted with other functional groups through nucleophilic substitution reactions.
These reactions pave the way for synthesizing new compounds with tailored properties for specific applications.
Medicinal Chemistry
This compound has shown promise as an antimicrobial and anticancer agent . Studies indicate that it can intercalate into DNA, disrupting its function, which is vital for its anticancer activity. The compound has been evaluated for cytotoxicity against various cancer cell lines, demonstrating significant efficacy:
| Cell Line | IC50 (μM) |
|---|---|
| Breast Cancer | 12.4 |
| Colon Carcinoma | Not specified |
| Hepatocellular Carcinoma | Not specified |
In these studies, the compound exhibited greater toxicity against certain bacterial strains compared to standard antibiotics, indicating its potential as a novel therapeutic agent .
Biological Research
The compound serves as a probe in biological studies to investigate enzyme activity and protein interactions. For instance, it has been used to study the effects of morphine on thermal hyperalgesia and mechanical allodynia in animal models, suggesting its role in managing opioid-induced pain .
Coordination Chemistry
In coordination chemistry, this compound acts as a ligand forming complexes with various metal ions. These complexes are being explored for their potential in catalysis and as anticancer agents due to their enhanced biological activity compared to the free ligand .
Industrial Applications
The compound is also utilized as an intermediate in synthesizing other benzimidazole derivatives, which find applications in producing dyes, pigments, and materials with specific properties. This versatility makes it valuable in industrial chemistry .
Case Study 1: Anticancer Activity
A study conducted on palladium(II) and platinum(II) complexes of this compound showed promising results against breast cancer cells. The platinum complex demonstrated an IC50 of 12.4 μM, which is competitive with existing chemotherapeutic agents like cisplatin .
Case Study 2: Neuroinflammation
Research highlighted the use of benzimidazole derivatives in alleviating morphine-induced neuroinflammatory responses. The compounds were found to reduce TNF-α expression significantly, indicating their potential in treating neuroinflammatory conditions associated with chronic pain management .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine involves its interaction with various molecular targets, including DNA, proteins, and enzymes. The benzimidazole moiety can intercalate into DNA, disrupting its structure and function. This can lead to the inhibition of DNA replication and transcription, making the compound effective as an antimicrobial and anticancer agent. Additionally, the compound can bind to specific enzymes, inhibiting their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and functional group impacts among N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine and analogous compounds:
Pharmacological and Chemical Behavior
- Coordination Chemistry: Unlike N,O-bidentate directing groups (e.g., in ), the target compound’s N-phenylamine may act as a monodentate ligand or steric hindrance in metal coordination .
- Biological Activity : Thioether-acetamides (1–20) exhibit antioxidant and antimicrobial properties, whereas dimeric amidines (2a–e) may leverage dual benzimidazole motifs for enhanced binding .
Crystallographic and Spectroscopic Insights
- Hydrogen Bonding: The pyrimidinylamine analog () forms intramolecular N–H⋯N bonds, a feature absent in the target compound due to its non-heterocyclic phenyl group .
- Thermal Stability: Dimeric structures (2a–e) show higher thermal stability compared to monomeric analogs, attributed to extended conjugation and intermolecular interactions .
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine, a compound derived from the benzimidazole family, has garnered attention due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antibacterial properties, supported by recent research findings and structure-activity relationship (SAR) analyses.
Chemical Structure and Properties
This compound features a benzimidazole core, which is known for its pharmacological versatility. The compound's structure allows for various substitutions that significantly influence its biological activity. Benzimidazole derivatives often exhibit unique interactions with biological targets due to their ability to mimic natural substrates.
1. Anti-inflammatory Activity
Benzimidazole derivatives, including this compound, have been studied for their anti-inflammatory properties. Research indicates that these compounds can inhibit key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2), which are critical in the inflammatory response.
Key Findings:
- A study highlighted that substitutions at specific positions on the benzimidazole ring enhance anti-inflammatory activity. For instance, compounds with an anacardic acid moiety at C2 showed significant COX-2 inhibition with a selectivity comparable to established NSAIDs like celecoxib .
- The NH group of the benzimidazole scaffold plays a crucial role in mediating these effects, emphasizing the importance of structural modifications in drug design .
2. Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound exhibits cytotoxic effects against multiple cancer cell lines.
Case Studies:
- In vitro studies demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against human cancer cell lines, including breast cancer and colon carcinoma cells. For example, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer activity .
- A comparative analysis revealed that modifications to the benzimidazole structure could lead to enhanced selectivity and potency against specific cancer types, underscoring the importance of SAR in developing effective anticancer agents .
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Breast Cancer | 12.4 |
| Compound B | Colon Carcinoma | 9.91 |
| This compound | Various | Low µM |
3. Antibacterial Activity
The antibacterial properties of this compound have also been investigated. Studies indicate that this compound can inhibit the growth of various bacterial strains.
Research Insights:
- The compound demonstrated significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) lower than that of standard antibiotics like tetracycline .
- Structural modifications can further enhance antibacterial efficacy, making this class of compounds a promising area for developing new antimicrobial agents.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key insights include:
Substitution Effects:
- Modifications at the N1, C2, C5, and C6 positions on the benzimidazole ring can significantly alter biological outcomes.
Computational Studies:
Q & A
Q. What are the primary synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-N-phenylamine, and how do reaction conditions influence yield and purity?
Answer: The synthesis typically involves:
- Oxidative cyclocondensation : Reacting o-phenylenediamine derivatives with aldehydes or ketones under acidic conditions. For example, polyphosphoric acid (PPA) at 100–120°C facilitates cyclization to form the benzimidazole core .
- N-Alkylation/Arylation : Introducing substituents via nucleophilic substitution. For instance, using AlCl₃ in dichloromethane to condense intermediates like N-(benzothiazol-2-yl)-N-phenylamine with alkyl/aryl halides .
- Multicomponent reactions : Base-promoted assembly of benzimidazoles from thiomethyl precursors, enabling rapid functionalization under mild conditions .
Q. Key Considerations :
- Temperature : Higher temperatures (>100°C) favor cyclization but may degrade sensitive groups.
- Catalysts : PPA or AlCl₃ enhances electrophilic substitution but requires strict anhydrous conditions.
- Purification : Recrystallization (e.g., methanol) or column chromatography improves purity .
Q. Table 1: Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Purity Challenges |
|---|---|---|---|
| Oxidative cyclocondensation | PPA, 120°C, 4h | 65–75 | By-products from overoxidation |
| N-Alkylation | AlCl₃, CH₂Cl₂, RT, 12h | 50–60 | Halide impurities |
| Multicomponent reaction | K₂CO₃, DMF, 80°C, 6h | 70–80 | Solvent removal difficulties |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and substitution patterns. For example, the benzimidazole NH proton appears as a singlet at δ 12.5–13.5 ppm, while aromatic protons show splitting patterns indicative of substitution .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and torsion angles. A recent study reported a mean C–C bond length of 1.395 Å and R factor of 0.044 for a related benzimidazole derivative .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for detecting trace by-products .
Q. Methodological Tips :
- For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign quaternary carbons and protons.
- For crystallography, ensure high-resolution data (<1.0 Å) to resolve disordered substituents .
Advanced Research Questions
Q. How can contradictions in biological activity data for benzimidazole derivatives be resolved?
Answer: Contradictions often arise from:
- Structural variability : Minor substituent changes (e.g., sulfonyl vs. tosyl groups) drastically alter bioactivity. For example, N-sulfonylacetamidines show enhanced antimicrobial activity compared to N-tosyl analogues .
- Assay conditions : Varying pH, solvent (DMSO vs. water), or cell lines impact results. Standardize protocols using controls like chloramphenicol for antimicrobial studies .
- Metabolic stability : Evaluate derivatives in hepatic microsome assays to identify metabolically labile groups (e.g., methyl vs. tert-butyl) .
Case Study :
A 2018 study found that 3-(2-benzimidazolylthio)acetamido derivatives exhibited conflicting cytotoxicity data (IC₅₀: 2 μM vs. 50 μM). Reconciliation revealed differences in cell permeability due to logP variations (>3.0 favored activity) .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
Answer:
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the benzimidazole nitrogen (HOMO ≈ -5.2 eV) is prone to protonation in acidic environments .
- Molecular Dynamics (MD) : Simulates binding modes with biological targets (e.g., kinase enzymes). A 2021 study used MD to show that methyl substituents on the phenyl ring improve hydrophobic interactions with ATP-binding pockets .
- QSAR Models : Relate substituent descriptors (e.g., Hammett σ) to activity. Electron-withdrawing groups (NO₂, SO₂) enhance antibacterial potency by increasing electrophilicity .
Q. Tools :
- Software: Gaussian (DFT), GROMACS (MD), and MOE (QSAR).
- Validate predictions with experimental kinetics (e.g., reaction rates with thiols) .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
Answer: Common by-products (e.g., dimerized intermediates or oxidized species) arise from:
Q. Optimization Workflow :
Screen catalysts (e.g., ZnCl₂ vs. AlCl₃) via Design of Experiments (DoE).
Monitor reaction progress with TLC or in-situ IR.
Employ scavengers (e.g., molecular sieves) to absorb water in moisture-sensitive steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
